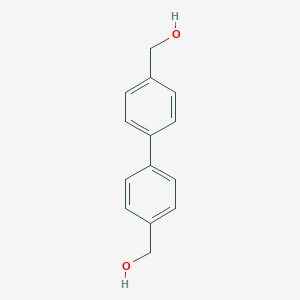

4,4'-Bis(hydroxymethyl)biphenyl

Descripción

Overview and Structural Significance

4,4'-Bis(hydroxymethyl)biphenyl, also known as [1,1'-biphenyl]-4,4'-diyldimethanol, is a white crystalline solid. sigmaaldrich.comechemi.com Its core consists of a biphenyl (B1667301) unit, which is composed of two phenyl rings linked by a single covalent bond. This biphenyl core imparts rigidity and a defined linear geometry to the molecule. The key to its functional significance lies in the two hydroxymethyl groups located at the 4 and 4' positions. These terminal alcohol groups are reactive sites that can participate in a variety of chemical transformations, most notably esterification and etherification reactions, allowing the molecule to be incorporated into larger polymeric or network structures. prepchem.comnih.gov

The structural characteristics of this compound are central to its utility. The distance and orientation between the two reactive hydroxyl groups are well-defined by the biphenyl spacer, making it a predictable and reliable building block, or "linker," in the precise construction of supramolecular assemblies and extended solids. berkeley.edunih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | [4-[4-(hydroxymethyl)phenyl]phenyl]methanol | nih.gov |

| CAS Number | 1667-12-5 | nih.govlookchem.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₄O₂ | nih.govsigmaaldrich.comlookchem.com |

| Molecular Weight | 214.26 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 191-192 °C | lookchem.com |

| Boiling Point | 416.341 °C at 760 mmHg | lookchem.com |

| Density | 1.175 g/cm³ | lookchem.com |

| InChI Key | SFHGONLFTNHXDX-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

The Pivotal Role of this compound in Reticular Chemistry and Advanced Functional Materials

Reticular chemistry is a field focused on the synthesis of extended, crystalline structures by linking molecular building blocks with strong, directional bonds. berkeley.edu This approach is fundamental to the creation of materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which are known for their high porosity and ordered internal structures. berkeley.eduum.edu.mtsci-hub.se

This compound is an exemplary organic linker for reticular chemistry. Its defined length, rigidity, and bifunctional nature allow it to connect metal clusters (in MOFs) or other organic units (in COFs) into predictable, extended networks. berkeley.edunih.gov The hydroxyl groups can be chemically modified to form the necessary linkages, such as carboxylates for coordination to metal centers or other reactive groups for forming covalent bonds in COFs. berkeley.edu The biphenyl core ensures that the resulting framework maintains a robust and porous structure, which is crucial for applications in gas storage, separation, and catalysis. youtube.com

Beyond reticular frameworks, this compound is a key monomer in the synthesis of advanced functional materials, particularly polyesters and polyurethanes. nih.govrsc.org Through polycondensation reactions with diacids or their derivatives, it forms linear aromatic-aliphatic polymers. nih.gov The biphenyl unit in the polymer backbone contributes to enhanced thermal stability and specific mechanical properties. Furthermore, the inherent rigidity of the biphenyl structure is a feature often exploited in the design of liquid crystals, where rod-like molecules are required to form mesophases. bohrium.comresearchgate.net

Current Research Trajectories and Interdisciplinary Relevance

Current research involving this compound and its derivatives is actively pursuing the design of novel functional materials with tailored properties. A significant trajectory is the continued development of new MOFs and COFs. um.edu.mtsci-hub.se Researchers are exploring how variations in linker geometry and functionality, using building blocks like this compound, can fine-tune the pore size, shape, and chemical environment within these frameworks for specific applications, such as targeted drug delivery or highly selective catalysis. nih.govsemanticscholar.org

The interdisciplinary relevance of this compound is expanding. In materials science, its use in creating high-performance polymers and liquid crystals remains a key area of interest. bohrium.comresearchgate.net The electronic properties of the biphenyl core also suggest potential applications in organic electronics, where related biphenyl derivatives are used as emitters or hosts in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com As the demand for advanced, precisely engineered materials grows, the role of well-defined molecular components like this compound is set to become increasingly important, bridging organic synthesis with materials engineering and nanotechnology.

Structure

3D Structure

Propiedades

IUPAC Name |

[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHGONLFTNHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346387 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-12-5 | |

| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Bis Hydroxymethyl Biphenyl

Classical and Modern Synthetic Approaches

The synthesis of 4,4'-Bis(hydroxymethyl)biphenyl can be broadly categorized into direct functional group interconversion of pre-formed biphenyl (B1667301) structures and multi-step syntheses starting from simpler biphenyl precursors.

Hydrolytic and Reductive Pathways

These methods involve the conversion of ester or acetoxy functionalities into the desired hydroxyl groups and are often characterized by high yields and straightforward procedures.

A well-established method for the preparation of this compound is the alkaline hydrolysis of its corresponding diacetate precursor, 4,4'-Bis(acetoxymethyl)biphenyl. This reaction is typically carried out by refluxing the diacetate with a strong base, such as sodium hydroxide (B78521), in an aqueous alcohol solution.

A typical laboratory-scale synthesis involves refluxing 0.1 moles of 4,4'-Bis(acetoxymethyl)biphenyl with 0.4 moles of sodium hydroxide in a 23% aqueous ethanol (B145695) solution for three hours with stirring. prepchem.com Following the reaction, the mixture is filtered, and the resulting precipitate is washed with water and dried to yield the product. This method has been reported to produce this compound in yields of around 80%. prepchem.com

Table 1: Reaction Parameters for the Alkaline Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl

| Parameter | Value |

| Starting Material | 4,4'-Bis(acetoxymethyl)biphenyl |

| Reagent | Sodium Hydroxide |

| Solvent | Aqueous Ethanol |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Reported Yield | ~80% |

Data sourced from PrepChem.com prepchem.com

The reduction of diesters, such as 4,4'-Bis(methoxycarbonyl)biphenyl, to the corresponding diol is a common and effective synthetic strategy. This transformation is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the ester. This process occurs twice for each ester group, ultimately yielding the primary alcohol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents.

While a specific documented procedure for the reduction of 4,4'-Bis(methoxycarbonyl)biphenyl was not found in the immediate search, the general mechanism for ester reduction with LiAlH₄ is well-understood. masterorganicchemistry.com The process begins with the addition of the hydride to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion to form an aldehyde, which is then rapidly reduced to the primary alcohol. A final workup with an aqueous acid is required to protonate the resulting alkoxide and isolate the alcohol product.

Table 2: General Conditions for Ester Reduction with LiAlH₄

| Parameter | Typical Condition |

| Starting Material | Ester (e.g., 4,4'-Bis(methoxycarbonyl)biphenyl) |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Ether (e.g., Diethyl ether, THF) |

| Reaction Temperature | 0 °C to reflux |

| Workup | Aqueous Acid |

Multi-Step Syntheses from Simpler Biphenyl Precursors

Building the desired functionality onto a basic biphenyl scaffold is another key approach. This often involves a sequence of reactions to introduce and then modify functional groups at the 4 and 4' positions.

One such pathway starts with biphenyl itself. A multi-step synthesis has been described for the mono-functionalized analogue, 4-hydroxymethyl biphenyl, which can be conceptually extended to the di-substituted product. This process begins with the halogenation of biphenyl to produce 4-halobiphenyl. google.com Subsequently, a Grignard reagent is formed by reacting the 4-halobiphenyl with magnesium metal. This organometallic intermediate is then reacted with a formaldehyde (B43269) equivalent, followed by acidic hydrolysis to yield 4-hydroxymethyl biphenyl. google.com To obtain the 4,4'-disubstituted product, a similar sequence would need to be applied to a 4,4'-dihalobiphenyl precursor.

Another important precursor is biphenyl-4,4'-dicarboxylic acid. This diacid can be synthesized through various methods, including the oxidation of 4,4'-dialkylbiphenyls or through coupling reactions. google.com Once obtained, the biphenyl-4,4'-dicarboxylic acid can be reduced to this compound. This reduction requires a strong reducing agent like LiAlH₄, as NaBH₄ is not reactive enough to reduce carboxylic acids. libretexts.org

Emerging and Specialized Synthetic Strategies

Modern organic synthesis continually seeks more efficient and selective methods. For the preparation of functionalized biphenyls, catalytic approaches are at the forefront of these developments.

Catalysis in the Functionalization of Biphenyl Scaffolds

Catalytic cross-coupling reactions, particularly those mediated by palladium, have revolutionized the synthesis of biphenyl derivatives. The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating the biphenyl core structure. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. While often used to construct the biphenyl skeleton itself, these catalytic methods can also be employed to introduce functional groups. For example, a Suzuki-Miyaura coupling between a suitably protected 4-hydroxymethylphenylboronic acid and a 4-halobenzyl alcohol derivative could, in principle, construct the target molecule.

Furthermore, catalytic methods can be applied to functionalize a pre-existing biphenyl scaffold. While direct C-H activation and subsequent hydroxymethylation of biphenyl at the 4 and 4' positions remains a significant challenge, research into selective C-H functionalization is an active area of investigation and holds promise for future, more direct synthetic routes.

Strategic Functional Group Transformations for this compound Synthesis

The synthesis of this compound can be achieved through various strategic functional group interconversions, starting from more readily available biphenyl derivatives. Key among these are the reduction of carboxylic acid derivatives and aldehydes, and the hydrolysis of haloalkyl or ester precursors.

One of the most direct and high-yielding methods involves the reduction of biphenyl-4,4'-dicarboxylic acid esters . A patented procedure details the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). ambeed.com This robust reducing agent efficiently converts the ester functionalities to the corresponding primary alcohols. The reaction proceeds by dropwise addition of a heated solution of the diester to a suspension of LiAlH4 in THF at 50°C. Following the reaction, a careful workup involving quenching with a THF/water mixture, filtration, and purification by recrystallization from acetone (B3395972) affords this compound in excellent yield. ambeed.com

Another effective strategy is the hydrolysis of bifunctional biphenyl derivatives . For instance, 4,4'-bis(chloromethyl)biphenyl can be hydrolyzed to the target diol. Studies have shown that this nucleophilic substitution reaction proceeds effectively in a mixture of acetonitrile (B52724) and water under reflux conditions. researchgate.net The rate of this hydrolysis is dependent on the concentration of acetonitrile in the aqueous solution. While the addition of a base like potassium hydroxide can accelerate the reaction, it may also lead to the formation of undesirable resinous by-products. researchgate.net The purity of the starting 4,4'-bis(chloromethyl)biphenyl has a direct impact on the yield and purity of the final product. researchgate.net Similarly, the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl using sodium hydroxide in aqueous ethanol also provides a viable route to this compound.

A third major pathway is the reduction of biphenyl-4,4'-dicarboxaldehyde . While specific examples with detailed conditions for this particular transformation are less common in readily available literature, the reduction of aromatic aldehydes to primary alcohols is a fundamental and well-established transformation in organic synthesis. Standard reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation, employing catalysts such as ruthenium on carbon (Ru/C), also represents a powerful method for this reduction. researchgate.net The synthesis of the precursor, biphenyl-4,4'-dicarboxaldehyde, can be achieved through methods like the Suzuki-Miyaura coupling.

Furthermore, the synthesis of this compound can be envisioned through a Grignard reaction . This would involve the formation of a di-Grignard reagent from a 4,4'-dihalobiphenyl, which is then reacted with a suitable electrophile such as formaldehyde. A patented method for the synthesis of the mono-substituted analog, 4-hydroxymethyl biphenyl, utilizes the reaction of a Grignard reagent with a protected formaldehyde equivalent, suggesting the feasibility of this approach for the di-substituted target. google.com

The Cannizzaro reaction of biphenyl-2,2'-dicarbaldehyde has been studied, which involves the intramolecular disproportionation of the aldehyde groups to a carboxylic acid and an alcohol. rsc.org While this reaction has been documented for a different isomer, a similar intermolecular reaction could potentially be applied to biphenyl-4,4'-dicarboxaldehyde under strong basic conditions to yield this compound and biphenyl-4,4'-dicarboxylic acid.

Innovations in Reaction Conditions and Sustainable Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally benign processes. These innovations are also applicable to the synthesis of this compound and its precursors.

In the context of precursor synthesis, "green chemistry" principles have been applied to the Suzuki-Miyaura coupling for the preparation of biphenyl structures. This includes the use of more environmentally friendly solvents and the development of highly efficient catalysts to minimize waste and energy consumption.

For the crucial reduction steps, significant progress has been made in developing sustainable catalytic systems . The use of earth-abundant metal catalysts and milder reaction conditions for the hydrogenation of aromatic carboxylic acids and aldehydes is a key area of research. tcichemicals.com Catalytic hydrogenation over supported transition metal catalysts like rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) has been shown to be effective for the hydrogenation of the biphenyl core itself, often under supercritical carbon dioxide, a green solvent alternative. researchgate.net

Biocatalysis offers a promising avenue for the sustainable synthesis of alcohols from their corresponding carboxylic acids or aldehydes. mdpi.comrsc.org Enzymatic reductions can proceed with high selectivity and under mild, aqueous conditions, thereby reducing the reliance on harsh chemical reagents and organic solvents. While specific examples of enzymatic reduction applied directly to biphenyl-4,4'-dicarboxaldehyde or its dicarboxylic acid are not yet widely reported, the broad substrate scope of many reductase enzymes suggests this is a feasible and highly desirable future direction for the synthesis of this compound.

4,4 Bis Hydroxymethyl Biphenyl As a Fundamental Building Block in Materials Science

Architectural Contributions to Polymer Science

The symmetric, difunctional nature of 4,4'-Bis(hydroxymethyl)biphenyl makes it an ideal monomer for the synthesis of various polymers through step-growth polymerization. Its incorporation into a polymer backbone imparts a unique combination of properties derived directly from its distinct structural features.

This compound as a Polymeric Monomer

As a diol, this compound readily participates in polycondensation reactions. It is a key ingredient in the synthesis of aromatic polyesters, which are known for their high performance. These polymers are typically formed by reacting the diol with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, through processes like interfacial polycondensation. scilit.comresearchgate.net This method allows for the creation of high-molecular-weight polymers under relatively mild conditions.

The versatility of this compound extends to its use in creating a range of copolyesters. By strategically mixing it with other diols or diacids during polymerization, researchers can fine-tune the final properties of the material. For example, it can be incorporated into polymer chains alongside more flexible aliphatic diols to balance rigidity and processability. semanticscholar.org

Tailoring Polymer Architectures and Properties

The inclusion of the 4,4'-biphenyl unit profoundly influences the final characteristics of a polymer. The rigid biphenyl (B1667301) core contributes to high thermal stability and enhanced mechanical strength. However, wholly aromatic polymers are often plagued by poor solubility and high melting temperatures, which complicates their processing. nih.gov

The structure of this compound offers a solution to this challenge. The methylene (B1212753) (-CH2-) spacer between the phenyl ring and the hydroxyl group introduces a degree of flexibility into the polymer backbone. This flexibility can disrupt the tight packing of polymer chains, reducing crystallinity and thereby improving solubility in common organic solvents without significantly compromising thermal stability. nih.gov For instance, polyamides synthesized with a related biphenyl diacid containing a methylene spacer were found to be amorphous and soluble in polar aprotic solvents like NMP, DMF, and DMSO, while exhibiting high thermal stability with glass transition temperatures between 210°C and 261°C. nih.gov Similarly, polymers derived from vanillin (B372448), which also contain biphenyl structures, show high glass transition temperatures (around 160°C) and excellent thermostability, with a 5% weight loss occurring only at 380°C. rsc.org

| Polymer Type | Monomers | Key Properties | Reference |

|---|---|---|---|

| Aromatic Polyamide | 4,4'-bis(4-carboxy methylene) biphenyl and various aromatic diamines | Amorphous, soluble in aprotic solvents (NMP, DMSO, DMF), Tg: 210-261°C, high thermal stability. | nih.gov |

| Poly(arylether-bisketone) | 4,4'-bis(p-fluorobenzoyl)biphenyl and various bisphenols | Amorphous or semi-crystalline, poor solubility (improved solvent resistance), high Tg and Tm. | psu.edu |

| Unsaturated Polyester | Divinyl compound from vanillin dimer | Mw ~30,000 g/mol, Tg ~160°C, 5% weight loss at 380°C. | rsc.org |

| Copolyester | Bisphenol-A, bis(hydroxyphenyl)butane, and diacyl chlorides | Mw: 7,362–44,413 g/mol, improved processability over standard polyarylate. | researchgate.net |

Supramolecular Chemistry and Self-Assembled Systems

Beyond its role in forming covalent polymer chains, this compound is a powerful building block in supramolecular chemistry, where molecules organize into larger, ordered structures through non-covalent interactions.

Principles of Self-Assembly Mediated by this compound

The self-assembly of this compound is primarily driven by two forces: hydrogen bonding and π-π interactions. The two terminal hydroxyl groups are potent sites for hydrogen bonding, while the aromatic biphenyl core facilitates stacking with neighboring molecules. This dual nature allows for the formation of well-defined, multi-dimensional architectures. The amphiphilic character of related molecules, such as poly(4-hydroxystyrene), has been shown to drive the formation of complex structures like vesicles and micelles in solution. rsc.org The interplay between the hydrophilic hydroxyl ends and the hydrophobic biphenyl core in this compound can be expected to direct similar packing motifs, leading to organized assemblies. mdpi.com

Hydrogen Bonding in Supramolecular Design

Hydrogen bonding is the key directional force in the supramolecular structures formed by this compound. Each molecule possesses two hydrogen bond donor sites (the H on the -OH) and two hydrogen bond acceptor sites (the lone pairs on the O atoms). nih.gov This allows for the creation of extensive and robust networks. Studies on structurally similar molecules, such as tris(4-hydroxyphenyl)methane, reveal the formation of two-dimensional square networks through O-H···O hydrogen bonds. researchgate.net Similarly, derivatives of 2,6-bis(hydroxymethyl)phenol form dimeric subunits held together by hydrogen bonds, which then assemble into larger sheets. nih.gov In the case of this compound, these interactions can link molecules end-to-end to form chains or side-by-side to create sheets, often stabilized further by π-π stacking of the biphenyl rings. The strength and directionality of these hydrogen bonds are fundamental to creating crystalline molecular solids with predictable packing arrangements.

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | The two -OH groups can each donate a proton to form a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The oxygen atom in each -OH group can accept a proton. |

| Resulting Structures | Chains, sheets, 3D networks | Directional O-H···O interactions lead to extended, ordered supramolecular assemblies. |

Covalent Organic Frameworks (COFs) Derived from this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, separation, and catalysis.

The rigid, linear geometry of the biphenyl unit makes it an excellent linker for constructing COFs. While this compound is not typically used directly in COF synthesis, it serves as a vital precursor. The terminal hydroxymethyl groups can be readily oxidized to form 4,4'-biphenyldicarboxaldehyde (B1328761), a difunctional aldehyde linker.

This aldehyde derivative can then undergo a Schiff base condensation reaction with multitopic amines, such as the trigonal 1,3,5-tris-(4-aminophenyl)triazine (TAPT), to form highly stable, imine-linked 2D COFs. nih.gov The dynamic nature of the imine bond formation allows for error correction during synthesis, leading to highly crystalline materials with permanent porosity. nih.govnih.gov The resulting COFs, such as HHU-COF-1, exhibit significant thermal stability (up to 490°C for some imine COFs) and high surface areas, making them suitable for applications like CO2/CH4 separation. nih.gov The biphenyl linker dictates the pore size and geometry of the framework, demonstrating how a simple molecule like this compound is foundational to the creation of complex, functional materials.

| COF Name | Linkers | Linkage Type | Key Feature | Reference |

|---|---|---|---|---|

| HHU-COF-1 | 4,4'-biphenyldicarboxaldehyde & 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | Imine | Crystalline network structure for gas separation. | nih.gov |

| COF-10 | 4,4'-biphenyldiboronic acid & 2,3,6,7,10,11-hexahydroxytriphenylene | Boronate Ester | High porosity and thermal stability. | mdpi.com |

| TpPa-1 | 1,3,5-triformylphloroglucinol & 1,4-phenylenediamine | β-Ketoenamine | Extraordinary chemical stability in water, acid, and base. | mdpi.com |

Rational Design and Synthetic Strategies for this compound-Based COFs

The creation of crystalline COFs relies on the principle of dynamic covalent chemistry, which involves reversible bond formation that allows for "error-checking" and self-healing during the polymerization process, ultimately leading to an ordered, crystalline structure. sci-hub.se The primary challenge in utilizing this compound directly is that the formation of ethers from its hydroxymethyl groups is generally not a readily reversible reaction under typical solvothermal synthesis conditions. rsc.org

Therefore, a key rational design strategy involves the chemical modification of the hydroxymethyl groups into functionalities more amenable to dynamic covalent synthesis. A common approach is the oxidation of the terminal -CH₂OH groups to aldehydes (-CHO). The resulting [1,1'-biphenyl]-4,4'-dicarbaldehyde is a widely used linear building block that can readily undergo condensation reactions with multitopic amines to form highly stable, crystalline imine-linked COFs. researchgate.net This strategy leverages the desirable rigidity of the biphenyl backbone provided by the parent molecule.

Expeditious synthesis methods, moving beyond traditional solvothermal techniques that can take several days, are being developed to accelerate COF discovery. rsc.org These include innovations in energy sources, catalysis, and solvent choice, which could potentially enable the use of less conventional linkers in the future. rsc.org

Ionic Covalent Organic Frameworks (iCOFs) are a specialized subclass of COFs that feature charged backbones and mobile counter-ions within their pores. nih.gov This design is highly advantageous for applications requiring ion transport, such as in batteries and fuel cells. nih.govresearchgate.net There are two primary pathways to creating iCOFs from a neutral building block like this compound:

Pre-synthetic Functionalization: The monomer itself can be modified to contain ionic groups. While not directly applicable to this compound, other biphenyl derivatives can be synthesized with, for example, cationic bipyridinium units to form inherently charged linkers. nih.gov

Post-Synthetic Modification: A neutral COF can be synthesized first, followed by a chemical reaction to introduce ionic sites. For a COF constructed with a biphenyl linker derived from this compound, any remaining or intentionally preserved hydroxyl groups could potentially be deprotonated with a base to form an anionic framework containing alkoxide sites. Alternatively, these groups could be functionalized with species bearing sulfonate or quaternary ammonium (B1175870) groups. A common method involves synthesizing a COF with reactive sites, such as 2,2'-bipyridine, which can then be ionized by introducing metal ions or protons post-synthesis. mdpi.com This ion-exchange process allows for the incorporation of a wide variety of functional cations, turning the COF into a versatile platform for applications like catalysis. cjcatal.com

These ionic frameworks benefit from strong electrostatic interactions that can enhance ion-pair dissociation and induce interlayer electrostatic repulsion, which promotes exfoliation and improves ion transport kinetics. researchgate.net

The geometry of the molecular building blocks predetermines the topology, or network structure, of the resulting COF. researchgate.net The linear nature of the 4,4'-biphenyl unit makes it an ideal candidate for creating 2D layered structures. When combined with trigonal or tetragonal linkers, it can produce predictable and highly ordered porous networks.

Advanced Functional Applications of this compound-Integrated COFs

The inherent porosity, high surface area, and tunable nature of COFs derived from biphenyl-based building blocks make them exceptional candidates for a range of advanced applications.

The well-defined, permanent porosity of COFs is ideal for the selective adsorption and storage of gases. The high surface area and crystalline structure of 3D COFs, for example, have demonstrated significant gas storage capacities. mdpi.com The performance of these materials can be seen in COF-based membranes, which show great promise for gas separation. For instance, bilayer COF membranes have been developed that exhibit high selectivity for hydrogen purification.

Table 1: Performance of a Bilayer COF-LZU1-ACOF-1 Membrane in Gas Separation nih.gov

| Gas Pair | Selectivity |

| H₂/CO₂ | 29.5 |

| H₂/N₂ | 45.4 |

| H₂/CH₄ | 41.5 |

This high selectivity is attributed to the formation of interlaced pore networks in the composite membrane, which are effective at sieving gas molecules. nih.gov

COFs are highly promising for creating next-generation molecular sieving membranes due to their robust covalent linkages and tunable, uniform pores. nih.gov They can be fabricated into continuous films or as a selective layer in mixed-matrix membranes. Bilayer COF membranes, created by sequentially growing two different COF layers, have shown significantly enhanced separation selectivity for gases compared to membranes made from a single COF. nih.gov This approach demonstrates that sophisticated, multi-layered COF structures can be rationally designed to surpass the performance of conventional polymer membranes for challenging gas separations. nih.gov

The structural tunability of COFs allows for the incorporation of catalytically active sites directly into the framework, creating highly effective and recyclable heterogeneous catalysts. researchgate.net The biphenyl scaffold is a robust backbone for supporting such active sites.

Ionic COFs (I-COFs) have been shown to be effective platforms for catalysis. For example, a negatively charged I-COF can act as a host for cationic metal complexes, such as manganese(II) bipyridine, which can then catalyze reactions like olefin epoxidation. cjcatal.com Furthermore, metal-organic frameworks (MOFs), which share structural principles with COFs, based on a 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate linker have been used to efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions, demonstrating size-dependent selectivity. researchgate.net The porous and crystalline nature of these frameworks allows for efficient mass transfer and exposure of reactants to the active sites, while their stability permits easy recovery and reuse. researchgate.netresearchgate.net The inherent semiconductor properties of many COFs also make them strong candidates for photocatalysis, driving organic transformations using light as an energy source. rsc.org

Energy Storage Applications

The derivative of this compound, namely 4,4'-biphenyldicarboxylic acid (BPDC), is a crucial organic linker for synthesizing metal-organic frameworks (MOFs) with significant potential in energy storage. The elongated structure of the BPDC linker is instrumental in creating MOFs with larger pores and greater surface areas, which are desirable characteristics for high-performance supercapacitor electrode materials. nih.gov

A notable example is the development of nickel-based MOFs using the BPDC linker (Ni-BPDC-MOF) for supercapacitor applications. nih.gov Researchers have demonstrated that by employing a one-step hydrothermal method, the pore size of the Ni-BPDC-MOF nanostructure can be tuned by adjusting the synthesis temperature. nih.gov This control over porosity and surface area directly impacts the material's electrochemical performance. For instance, a Ni-BPDC-MOF synthesized at 180 °C exhibited a nanoplate morphology with a high specific surface area of 311.99 m²·g⁻¹ and a broad pore size distribution. nih.gov This optimized structure resulted in a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte, showcasing excellent cycling stability with 85% capacitance retention after 2000 cycles. nih.gov

The superior performance of such MOFs is attributed to their high tunable conductivity and well-defined porous structure, which facilitates efficient ion transmission. nih.gov The research into BPDC-based MOFs highlights a pathway for designing high-performance materials for next-generation electrochemical energy storage devices. nih.gov The design flexibility, allowing for the modification of surface area, pore size, and morphology, makes these materials promising candidates for bridging the gap between conventional capacitors and batteries. nih.gov

Photocatalytic and Optoelectronic Functionalities

Metal-organic frameworks constructed from biphenyl-based linkers, derived from precursors like this compound, are increasingly explored for their photophysical properties. These properties open up applications in photocatalysis and optoelectronics. youtube.com The integration of photoactive components, such as specific organic linkers or metal nodes, into the MOF structure allows for the absorption of light and subsequent generation of charge carriers (electron-hole pairs) necessary for photocatalytic reactions. youtube.comresearchgate.net

The highly ordered and porous nature of MOFs provides a unique platform for these applications. The uniform distribution of active sites within the framework can lead to high efficiency and selectivity in photocatalytic processes. researchgate.net Furthermore, the photophysics of MOFs can be harnessed for other advanced applications, such as the on-demand release of gases by shining light of a specific wavelength on the framework. youtube.com This concept of photophysical control over material properties is a powerful tool for developing smart materials. youtube.com Researchers are also investigating the use of photophysics to study material degradation over time, providing a non-invasive method to analyze the stability and aging of these functional materials. youtube.com

Metal-Organic Frameworks (MOFs) Incorporating this compound

While this compound can be used in polymer synthesis, its most significant role in advanced materials is as a precursor to 4,4'-biphenyldicarboxylic acid (BPDC). BPDC is a widely utilized organic linker in the construction of metal-organic frameworks (MOFs). nih.gov MOFs are a class of crystalline porous materials formed by the coordination of metal ions or clusters (nodes) with organic ligands (linkers). youtube.comwhiterose.ac.uk The properties of a MOF, including its structure, porosity, and functionality, are highly dependent on the choice of the metal node and the organic linker. youtube.comyoutube.com

The transformation of this compound to BPDC involves the oxidation of the terminal hydroxymethyl groups to carboxylic acid groups. These carboxylate groups are highly effective at coordinating with metal centers to form stable, extended networks. youtube.com The biphenyl core of the BPDC linker provides rigidity and a defined length, which are crucial for creating predictable and robust framework structures. mdpi.com

Coordination Chemistry and Linker Design in MOF Synthesis

The synthesis of MOFs is a process of self-assembly where metal-containing secondary building units (SBUs) and organic linkers, such as BPDC, connect to form an extended, periodic network. berkeley.edu The coordination chemistry between the metal SBU and the linker's functional groups dictates the final structure. youtube.comfrontiersin.org In the case of BPDC, the two carboxylate groups at opposite ends of the rigid biphenyl spacer act as coordination sites, connecting to metal nodes to build the 3D framework. youtube.com

The design of the organic linker is a fundamental aspect of creating MOFs with desired properties. youtube.comnih.gov Factors such as the length, geometry, and functionality of the linker molecule directly influence the resulting MOF's pore size, shape, and chemical environment. nih.govyoutube.com Linear, rigid linkers like BPDC are often used to construct robust frameworks with well-defined pore structures. nih.govmdpi.com The synthesis process itself, typically a solvothermal reaction, involves mixing the metal salt and the organic linker in a suitable solvent and heating the mixture, allowing the crystalline MOF to form. nih.govresearchgate.net

Table 1: Key Factors in Linker Design for MOF Synthesis

| Feature | Description | Impact on MOF Properties |

|---|---|---|

| Length | The distance between the coordinating functional groups on the linker. | Directly influences the pore size and surface area. Longer linkers generally lead to larger pores. nih.gov |

| Rigidity | The conformational flexibility of the linker molecule. | Rigid linkers like BPDC contribute to the formation of stable, ordered frameworks with predictable topologies. mdpi.com |

| Functionality | The type of coordinating groups (e.g., carboxylates, azoles) and any other functional groups on the linker. | Determines the coordination mode with the metal center and allows for the introduction of specific chemical properties (e.g., hydrophilicity, catalytic sites) into the pores. nih.gov |

| Symmetry | The symmetry of the linker molecule. | Influences the symmetry of the resulting MOF structure and its overall topology. frontiersin.org |

Pore Engineering and Surface Area Optimization

Pore engineering is a critical strategy in MOF design that involves the modification of pore structures to tailor them for specific applications. nih.gov This can be achieved by carefully selecting or modifying the organic linkers and metal nodes. nih.govnih.gov The use of linkers with different lengths is a primary method for controlling pore size. nih.gov

For instance, employing longer linkers like BPDC, derived from this compound, results in MOFs with larger pores and higher surface areas compared to those built with shorter linkers like terephthalic acid (BDC). nih.gov This ability to tune porosity is essential for applications such as gas storage and catalysis, where a high surface area and accessible pore volume are paramount. nih.govyoutube.com

Another technique for pore engineering is post-synthetic modification, where functional groups are introduced into the MOF structure after its initial synthesis. researchgate.net This can alter the pore chemistry, enhancing selectivity for specific molecules. nih.gov For example, a linker exchange process can be used to replace shorter linkers with longer ones like BPDC, effectively expanding the pore size of a pre-existing MOF structure. researchgate.net These strategies allow for the precise optimization of the pore environment, including its size, shape, and surface chemistry, to enhance interactions with guest molecules. nih.gov

Influence on MOF Topology, Architecture, and Stability

The topology of a MOF describes the underlying connectivity of its network, simplifying the complex structure into a series of nodes (SBUs) and linkers. whiterose.ac.ukucl.ac.uk The geometry of both the linker and the metal SBU are determining factors in the final topology of the MOF. whiterose.ac.ukberkeley.edu The linear, ditopic nature of the BPDC linker, with coordination groups at a 180° angle, predisposes it to form certain network topologies when combined with specific metal SBUs. youtube.com The remarkable structural diversity of MOFs is demonstrated by the fact that the same building blocks can sometimes form different network topologies under varying synthetic conditions. ucl.ac.uk

Table 2: Influence of BPDC-type Linkers on MOF Properties

| Property | Influence of Linker | Details |

|---|---|---|

| Topology | The linear geometry of the linker promotes the formation of specific, often highly symmetric, network topologies. | The final net is determined by the combination of the linker's and the metal SBU's connectivity and geometry. whiterose.ac.ukucl.ac.uk |

| Architecture | The rigid biphenyl unit acts as a strong, predictable strut, leading to well-defined and robust 3D architectures. | The length of the strut directly impacts the unit cell parameters and pore dimensions of the framework. nih.gov |

| Thermal Stability | The inherent thermal stability of the biphenyl core contributes to the overall thermal stability of the MOF. | Decomposition temperature is often related to the strength of the metal-carboxylate bond and the stability of the organic linker. nih.govresearchgate.net |

| Chemical Stability | The rigidity and hydrophobicity of the biphenyl group can enhance stability against chemical agents, including water. | Stronger metal-ligand bonds and steric hindrance around the metal node contribute significantly to chemical stability. mdpi.comnih.gov |

Diverse Applications of this compound-Constructed MOFs

MOFs constructed using the BPDC linker, originating from this compound, exhibit a wide range of applications owing to their high porosity, large surface areas, and tunable structures. youtube.comrsc.org These properties make them highly effective materials for gas storage and separation. youtube.comyoutube.com The precisely defined pore sizes can be tailored to selectively adsorb certain gas molecules over others, a critical function for processes like carbon capture from flue gas or the purification of natural gas. youtube.com

In the field of catalysis, these MOFs can serve as heterogeneous catalysts. The metal nodes can act as catalytic sites, or catalytic moieties can be incorporated into the organic linkers. berkeley.edu The high surface area ensures that a large number of active sites are accessible to reactants, potentially leading to high catalytic efficiency and selectivity. youtube.com

Furthermore, the unique properties of BPDC-based MOFs make them suitable for sensing applications and in the biomedical field. berkeley.edursc.org Their porous structure can be used to encapsulate and deliver drugs, with the potential for controlled release. youtube.com The ability to design and functionalize the internal pore environment of these MOFs continues to drive research into new and innovative applications across various scientific and industrial fields. youtube.com

Gas Adsorption and Separation Processes

Polymers derived from biphenyl-based building blocks exhibit significant potential in gas adsorption and separation, primarily due to their high porosity and large surface area. Hyper-cross-linked polymers (HCPs), often synthesized using a chlorinated derivative, 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP), demonstrate the effectiveness of the biphenyl scaffold in creating materials for CO2 capture. rsc.org

These HCPs possess a combination of microporosity and mesoporosity, leading to Brunauer–Emmett–Teller (BET) surface areas reaching up to 1970 m² g⁻¹. rsc.org This extensive surface area is crucial for providing a multitude of sites for gas molecules to adsorb. Research has shown that these materials are effective for pre-combustion CO2 capture, where high partial pressures are common. rsc.org The performance of these polymers is directly related to their textural properties, with higher surface areas generally leading to greater gas uptake. rsc.org

The efficiency of these materials in gas separation is also noteworthy. HCPs have demonstrated good selectivity for CO2 over other gases, which is a critical factor for industrial applications like flue gas purification. rsc.orgrsc.org Furthermore, the adsorption process is often based on physisorption, indicated by low isosteric heats of adsorption, which allows for the easy regeneration and reuse of the polymer adsorbent. rsc.orgnih.gov

Table 1: CO₂ Adsorption Capacities of a Hyper-cross-linked Polymer Synthesized from a Biphenyl-based Monomer rsc.org

| Condition | CO₂ Uptake (mmol g⁻¹) | CO₂ Uptake (wt%) |

|---|---|---|

| 298 K, 1 atm | 1.7 | 7.4 |

| High Pressure (30 bar) | 13.4 | 59.0 |

Catalytic Reactivity and Active Sites

The biphenyl unit inherent in this compound serves as a robust and stable backbone in the architecture of catalytic materials. When incorporated into porous organic polymers (POPs) or covalent organic frameworks (COFs), this structural motif helps in the creation of well-defined, accessible active sites. nih.govmdpi.com These frameworks can act as highly effective platforms for anchoring catalytic species, including metal ions or complexes. nih.gov

For instance, COFs containing bipyridine groups, which are structurally analogous to the biphenyl unit, can coordinate with metal ions to form composite catalysts. nih.gov These materials have demonstrated excellent performance in reactions such as the electrocatalytic oxygen evolution reaction (OER) and the oxidation of methane. The ordered pore structure of the COF ensures efficient access for reactants to reach the active sites and for products to diffuse away. nih.gov

In such composites, the framework not only provides support but can also synergistically enhance catalytic activity. Bimetallic coordination polymers, for example, can exhibit superior catalytic properties compared to their monometallic counterparts due to the synergistic effects between the different metal ions held within the polymeric structure. mdpi.com The synthesis of biphenyl-type polyimides through nickel-catalyzed polymerization further highlights how the biphenyl structure can be integral to the polymer backbone, which in turn dictates the material's thermal stability and properties relevant to catalytic applications. titech.ac.jp The result is a catalyst with high efficiency in the utilization of metal atoms and enhanced stability. nih.gov

Energy Storage Technologies (e.g., Supercapacitors)

Covalent organic frameworks (COFs) synthesized from building blocks like this compound are emerging as promising materials for advanced energy storage devices, including supercapacitors and rechargeable batteries. elsevierpure.comrsc.org The key advantage of these materials lies in their highly ordered porous structures, large surface areas, and the ability to be chemically tuned. elsevierpure.comrsc.org

In supercapacitors, energy is stored through the formation of an electrical double layer at the electrode-electrolyte interface or through fast surface redox reactions (pseudocapacitance). nih.gov The high surface area and tunable porosity of COFs make them excellent candidates for electrode materials, as they provide a vast interface for charge accumulation and facilitate efficient ion diffusion and transport. elsevierpure.comrsc.org The crystalline nature of COFs ensures that these ion pathways are well-defined and accessible throughout the material. elsevierpure.com

By carefully selecting the organic building blocks, the electronic properties and redox activity of the COF can be tailored. Incorporating redox-active moieties into the framework can enhance the pseudocapacitive performance, leading to higher specific capacitance and energy density. digitellinc.com The use of COFs as electrode materials has been shown to improve electrochemical performance, enhance energy density, and prolong the cycle life of energy storage devices like lithium-ion and sodium-ion batteries. elsevierpure.comresearchgate.net

Environmental Applications including Heavy Metal Sequestration

Polymers derived from biphenyl building blocks are effective adsorbents for environmental remediation, particularly for the removal of organic pollutants from water. A hyper-cross-linked polymer synthesized using biphenyl as the precursor demonstrated remarkable efficiency in adsorbing pharmaceuticals such as ciprofloxacin (B1669076) (CPX) and doxycycline (B596269) (DOX). hbku.edu.qa The high specific surface area (1088 m²/g) and porous nature of this metal-free adsorbent are key to its performance. hbku.edu.qa

The removal mechanism is attributed to a combination of π-π interactions, electrostatic interactions, and pore-filling effects, driven by the biphenyl-rich structure of the polymer. hbku.edu.qa This highlights the role of the aromatic biphenyl core from the original monomer in creating surfaces that can effectively interact with and capture pollutant molecules.

While direct studies on heavy metal sequestration using polymers from this compound are less common, the general principles of polymer-based sequestration apply. The functional groups on a polymer chain, such as amide or hydroxyl groups, can act as binding sites to form complexes with heavy metal ions. rjlbpcs.com Polymeric materials can be specifically designed for selective metal ion adsorption through techniques like ion imprinting, where cavities shaped by a template metal ion are created within the polymer matrix. mdpi.com Polysaccharide-based biopolymer hydrogels, for instance, use their abundant surface functional groups to adsorb heavy metal ions via complexation. nih.gov This suggests that functionalized biphenyl-based polymers could similarly be adapted for the targeted sequestration of heavy metals from aqueous solutions.

Table 2: Maximum Sorption Capacity of a Biphenyl-derived Hyper-cross-linked Polymer for Pharmaceuticals hbku.edu.qa

| Pollutant | Maximum Sorption Capacity (mg/g) |

|---|---|

| Ciprofloxacin (CPX) | 470.8 |

| Doxycycline (DOX) | 425.1 |

Theoretical and Computational Chemistry of 4,4 Bis Hydroxymethyl Biphenyl Systems

Electronic Structure and Bonding Analysis via Quantum Chemistry

Quantum chemistry calculations are fundamental to understanding the electronic nature of 4,4'-Bis(hydroxymethyl)biphenyl. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. mdpi.com

The electronic structure of this compound is characterized by the π-conjugated system of the biphenyl (B1667301) core and the influence of the hydroxymethyl substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity and electronic properties. The HOMO is typically localized on the biphenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability.

Computational studies on similar biphenyl derivatives have shown that the choice of functional and basis set in DFT calculations is critical for obtaining accurate results. nih.gov For instance, functionals like B3LYP are commonly used for geometric and electronic property calculations of organic molecules. nih.gov

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Computational Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.0 to -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.5 to -1.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.0 to 6.0 eV | DFT/B3LYP |

| Ionization Potential | ~7.5 - 8.0 eV | DFT/B3LYP |

| Electron Affinity | ~0.2 - 0.5 eV | DFT/B3LYP |

Note: These are typical predicted values and can vary based on the specific computational level of theory and solvent model used.

Conformational Dynamics and Intermolecular Interactions via Molecular Simulations

While quantum chemistry provides a static picture of the electronic structure, molecular simulations, particularly molecular dynamics (MD), are employed to study the dynamic behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

A key conformational feature of biphenyl systems is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (favoring a planar conformation) and the destabilizing steric hindrance between the ortho-hydrogens on the two rings (favoring a twisted conformation). For this compound in the gas phase or in non-polar solvents, a twisted conformation is generally the most stable.

The hydroxymethyl groups play a crucial role in the intermolecular interactions of this compound. These groups are both hydrogen bond donors (from the hydroxyl hydrogen) and acceptors (from the oxygen lone pairs). nih.gov MD simulations can reveal the complex hydrogen-bonding networks that form in the condensed phase, which significantly impact properties like melting point, boiling point, and solubility. lookchem.com In the solid state, these hydrogen bonds, along with π-π stacking interactions between the biphenyl cores, dictate the crystal packing. A molecular dynamics study of the related 4,4'-bis(diphenylhydroxymethyl)biphenyl highlighted the persistence and fluxionality of O-H...O hydrogen bonds. nih.gov

Table 2: Conformational and Interaction Parameters for this compound from Molecular Simulations

| Parameter | Description | Typical Value Range |

| Biphenyl Dihedral Angle | The angle between the planes of the two phenyl rings. | 35° - 45° (in vacuum/non-polar solvent) |

| C-C-O-H Dihedral Angle | Describes the orientation of the hydroxyl hydrogen relative to the benzyl (B1604629) group. | Varies, with distinct energetic minima. |

| O-H···O Hydrogen Bond Distance | The distance between the hydroxyl hydrogen of one molecule and the oxygen of another. | 1.8 - 2.2 Å |

| π-π Stacking Distance | The distance between the centroids of parallel biphenyl rings. | 3.4 - 3.8 Å |

Predictive Modeling of Material Behavior and Properties

Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) techniques, aims to forecast the macroscopic properties of materials based on their molecular structure. nih.gov For this compound, these models can predict a range of physicochemical properties that are important for its application in materials science, such as in the synthesis of polymers.

QSPR models are developed by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. For this compound, relevant descriptors would include the number of rotatable bonds, topological polar surface area, and calculated logP (octanol-water partition coefficient). echemi.comambeed.com

Machine learning algorithms, such as random forest regression and support vector machines, can be trained on datasets of molecules with known properties to build predictive models. nih.gov These models can then be used to estimate the properties of new or uncharacterized molecules like this compound with a high degree of accuracy. Recent advancements in this area utilize molecular fingerprints and graph neural networks to achieve even better predictive performance for properties like boiling point, melting point, and solubility. nih.govnih.gov

Table 3: Comparison of Experimental and Predicted Physicochemical Properties

| Property | Experimental Value | Predicted Value | Prediction Method |

| Melting Point | 191-192 °C echemi.com | Varies | QSPR, Machine Learning |

| Boiling Point | - | 416.3±40.0 °C echemi.com | QSPR |

| logP (Octanol-Water Partition Coefficient) | - | 2.6 nih.gov | XLogP3 |

| Water Solubility | - | Low | Estimated from logP |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org For this compound, this can include studying its synthesis, polymerization, or degradation pathways. By mapping the potential energy surface of a reaction, computational methods can identify stable intermediates, transition states, and determine the activation energies that govern the reaction rates.

Density Functional Theory (DFT) is the most widely used method for mechanistic studies of organic reactions. chemrxiv.org For example, the synthesis of this compound often involves the reduction of 4,4'-biphenyldicarboxaldehyde (B1328761) or the hydrolysis of 4,4'-bis(chloromethyl)biphenyl. DFT calculations can model these reactions step-by-step, identifying the lowest energy pathway and providing insights into the role of catalysts or reagents.

In the context of materials science, this compound is a monomer used in the production of polyesters and polyurethanes. Computational studies can elucidate the mechanism of these polymerization reactions. For instance, in a polyesterification reaction with a dicarboxylic acid, DFT can be used to model the formation of the ester linkage, including the initial nucleophilic attack of the hydroxyl group on the carbonyl carbon and the subsequent elimination of water. The calculated activation barriers for each step can help in optimizing reaction conditions.

Furthermore, the degradation mechanisms of materials derived from this compound can be investigated. purdue.edu This could involve modeling the effects of heat, light, or chemical agents on the polymer chains, identifying the weakest bonds, and predicting the degradation products.

Table 4: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Computational Method |

| Esterification (with Acetic Acid) | Nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic acid. | 15 - 25 | DFT/B3LYP with a solvent model |

| Oxidation to Aldehyde | The conversion of a hydroxymethyl group to a formyl group. | 20 - 30 (uncatalyzed) | DFT/B3LYP |

| Suzuki Coupling Precursor Formation | Conversion of a hydroxyl group to a leaving group (e.g., tosylate) for cross-coupling. | 10 - 20 | DFT/B3LYP |

Note: These are hypothetical values for illustrative purposes. Actual values would depend on the specific reactants, catalysts, and solvent conditions modeled.

Advanced Characterization Methodologies for 4,4 Bis Hydroxymethyl Biphenyl and Its Derived Materials

Spectroscopic Probing Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 4,4'-Bis(hydroxymethyl)biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. slideshare.net By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. slideshare.net

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl protons are observed. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the molecular formula.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov It shows distinct peaks for the different carbon atoms in the biphenyl rings and the hydroxymethyl groups, further corroborating the compound's structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish connectivity between protons and carbons, providing unambiguous structural assignments. hyphadiscovery.com

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Biphenyl Carbons |

| Methylene Protons (-CH₂-) | Methylene Carbon (-CH₂-) |

| Hydroxyl Protons (-OH) |

Note: Specific chemical shift values can vary depending on the solvent and concentration used.

Mass Spectrometry for Molecular Fingerprinting and Purity Verification

Mass spectrometry is a critical technique for determining the molecular weight of this compound and assessing its purity. nih.gov By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be confirmed. The monoisotopic mass of this compound is 214.09938 g/mol .

The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint," providing structural information that can be used to confirm the compound's identity. Common fragmentation pathways for this molecule may involve the loss of water (H₂O) or the hydroxymethyl group (-CH₂OH). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 215.10666 | 146.7 |

| [M+Na]⁺ | 237.08860 | 154.3 |

| [M-H]⁻ | 213.09210 | 151.1 |

| [M+NH₄]⁺ | 232.13320 | 164.1 |

| [M+K]⁺ | 253.06254 | 149.7 |

| [M+H-H₂O]⁺ | 197.09664 | 140.2 |

| [M+HCOO]⁻ | 259.09758 | 168.6 |

| [M+CH₃COO]⁻ | 273.11323 | 183.3 |

| Data sourced from predicted values. uni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nih.gov Both methods probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations of the aromatic rings and the methylene groups typically appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will be observed around 1000-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the high polarizability of the biphenyl system, the aromatic ring vibrations are often strong in the Raman spectrum. Water is a weak Raman scatterer, which can be an advantage when analyzing aqueous samples or hydrated materials. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 |

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are fundamental for determining the solid-state structure of crystalline materials like this compound.

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

| Crystallographic Parameter | Description |

| Crystal System | Describes the symmetry of the unit cell. |

| Space Group | Defines the symmetry operations of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

Note: The specific values for these parameters are determined experimentally for a given crystal.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. malvernpanalytical.comresearchgate.net Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. ncl.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline material, with peak positions and intensities that are unique to its crystal structure. malvernpanalytical.com

PXRD is particularly useful for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ncl.ac.uk

Purity Assessment: The presence of impurity phases can be detected by the appearance of additional peaks in the diffractogram.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making this a crucial tool in pharmaceutical and materials science. ncl.ac.uk

Microscopic Investigations for Morphological and Nanostructural Elucidation

Microscopy techniques are indispensable tools for visualizing the surface and internal structures of materials at various length scales. For polymers derived from this compound, understanding the micro and nanoscale organization is key to tailoring their properties for specific applications, such as in liquid crystal displays, high-performance composites, and advanced coatings.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and microstructure of solid materials. It utilizes a focused beam of electrons to scan the sample surface, generating signals that provide information about the sample's surface features, composition, and crystalline structure. In the context of materials derived from this compound, SEM is instrumental in characterizing the morphology of polymer blends, composites, and films.

In the study of polyurethanes, for instance, SEM can be employed to investigate the surface morphology of copolymers. While direct studies on polyurethanes from this compound are not extensively detailed in the provided context, the general methodology involves examining the surfaces of prepared polymer films or fractured surfaces to understand the phase separation and domain structure. For example, in the synthesis of a series of polyurethanes, SEM was used to study the surface morphology of the resulting copolymers, revealing differences based on their composition. bhu.ac.in The properties of segmented polyurethanes are heavily influenced by the degree of phase separation into hard and soft domains, a feature that can be visualized with SEM. bhu.ac.in

A study on Poly(p-phenylene methylene) (PPM), a polymer with a related aromatic structure, utilized SEM to characterize its morphology. The SEM image revealed a "flakes like" morphology, providing insight into the material's solid-state structure. Although this study did not use this compound as a direct precursor, it highlights how SEM can be used to understand the morphology of polymers with similar rigid aromatic units.

Interactive Table: Representative SEM Analysis Parameters for Polymeric Materials

| Parameter | Value/Range | Purpose |

|---|---|---|

| Accelerating Voltage | 5 - 20 kV | To balance image resolution and prevent beam damage to the polymer sample. |

| Working Distance | 5 - 15 mm | To optimize focus and depth of field for topographical imaging. |

| Magnification | 100x - 50,000x | To observe features from the microscale down to the sub-micron level. |

| Detector | Secondary Electron (SE) | To primarily visualize surface topography. |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features within a material. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, providing detailed information about the internal structure, crystallinity, and morphology at the nanoscale.

For materials derived from this compound, particularly in applications such as liquid crystalline polymers and block copolymers, TEM is crucial for understanding the nanoscale ordering and self-assembly. The arrangement of polymer chains and the formation of ordered domains (e.g., lamellae, cylinders, spheres) directly impact the material's optical and mechanical properties.

Recent advancements in four-dimensional scanning transmission electron microscopy (4D-STEM) have enabled detailed analysis of nanoscale ordering within largely disordered organic semiconducting polymers. nih.gov This technique allows for the reconstruction of real-space images of ordered domains, providing information on their average size and orientation. nih.gov While not specifically applied to this compound derivatives in the provided search results, this powerful method could be used to probe the nanoscale molecular ordering in liquid crystalline polyesters or other ordered polymers synthesized from this monomer. Such analysis can reveal details of molecular stacking and domain disinclination, which are critical for optimizing the performance of these materials in electronic and optical devices. nih.gov

Liquid phase TEM is another emerging technique that allows for the in-situ observation of nanoscale transformations, such as nanoparticle growth and self-assembly in solution. This could be particularly relevant for studying the formation of nanostructured polymers derived from this compound in a solution-based process.

Interactive Table: Potential TEM Analysis Findings for this compound-Derived Polymers

| Material Type | Potential Nanoscale Feature Observed | Significance |

|---|---|---|

| Liquid Crystalline Polyesters | Ordered domains (nematic, smectic phases) | Correlates to optical anisotropy and thermal transitions. |

| Block Copolymers | Microphase-separated morphologies (lamellae, cylinders, spheres) | Determines mechanical properties and potential for use in nanotechnology. |

| Polymer Nanocomposites | Dispersion and interface of nanofillers | Affects mechanical reinforcement and barrier properties. |

Environmental Aspects and Degradation Studies

Biotic Degradation Mechanisms and Metabolites

Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of organic pollutants from the environment. Several bacterial strains have been identified that can metabolize biphenyl (B1667301) and its derivatives.

Research on the degradation of bisphenol F (BPF) has shown that 4,4'-Bis(hydroxymethyl)biphenyl is a key intermediate in its metabolic pathway. nih.govnih.gov The bacterium Sphingobium yanoikuyae strain FM-2, isolated from river water, can utilize BPF as a sole carbon source. nih.govnih.govresearchgate.net The proposed degradation pathway begins with the hydroxylation of BPF's bridging carbon to form this compound. nih.govnih.gov

From this stage, the degradation proceeds through several enzymatic steps:

Oxidation : The initial intermediate, this compound, is oxidized to form 4,4'-dihydroxybenzophenone. nih.govnih.gov

Baeyer-Villiger Oxidation : The resulting ketone undergoes a Baeyer-Villiger reaction, a common microbial strategy, to form the ester 4-hydroxyphenyl 4-hydroxybenzoate (B8730719). nih.govnih.gov

Hydrolysis : The ester is cleaved, yielding two simpler aromatic compounds: 4-hydroxybenzoate and 1,4-hydroquinone. nih.govnih.gov

Mineralization : These single-ring aromatic compounds are then funneled into central metabolic pathways and are ultimately mineralized. nih.govnih.gov

The enzymes responsible for breaking down biphenyl structures are well-characterized in various bacteria. The initial attack on the biphenyl ring often involves dioxygenase enzymes. nih.gov The broader degradation pathway for biphenyls can involve a suite of enzymes encoded by the bph gene locus, which includes 2-hydroxypenta-2,4-dienoate hydratase, acetaldehyde (B116499) dehydrogenase, and 4-hydroxy-2-oxovalerate aldolase, to process the aliphatic breakdown products into Krebs cycle intermediates. nih.gov In anaerobic environments, biphenyl degradation has been observed to proceed through different intermediates, such as p-cresol. researchgate.net

| Step | Metabolite | Chemical Structure | Transformation Process |

|---|---|---|---|

| Initial Compound | This compound | C₁₄H₁₄O₂ | Starting point of the studied pathway |

| 1 | 4,4'-dihydroxybenzophenone | C₁₃H₁₀O₃ | Oxidation |

| 2 | 4-hydroxyphenyl 4-hydroxybenzoate | C₁₃H₁₀O₄ | Baeyer-Villiger Oxidation |

| 3 | 4-hydroxybenzoate and 1,4-hydroquinone | C₇H₆O₃ and C₆H₆O₂ | Ester Cleavage (Hydrolysis) |

Environmental Stability and Persistence

The environmental persistence of a chemical is determined by its resistance to both abiotic and biotic degradation processes.

Stability : The biphenyl structure itself is chemically stable. While the hydroxymethyl groups offer sites for oxidative and biological attack, the molecule is not expected to degrade rapidly without specific enzymatic action or energy input like UV radiation. Its potential resistance to simple hydrolysis suggests it would not be quickly removed from water by this mechanism alone. researchgate.net

Persistence : The existence of bacterial strains like Sphingobium yanoikuyae that can initiate the breakdown of this molecule indicates that it is biodegradable under suitable conditions. nih.govnih.gov However, its persistence will ultimately depend on the presence and activity of such adapted microbial communities in a given environment. Compared to highly persistent and recalcitrant biphenyl derivatives like polychlorinated biphenyls (PCBs), which can have environmental half-lives exceeding 10-15 years, this compound is expected to be less persistent due to its functional groups being more amenable to microbial metabolism. nih.gov

Future Research Directions and Translational Perspectives

Strategic Derivatizations and Functionalizations of 4,4'-Bis(hydroxymethyl)biphenyl

The future exploration of this compound is intrinsically linked to the strategic modification of its structure. The two primary hydroxyl groups serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a new generation of functional molecules.

Future research will likely focus on the esterification and etherification of the hydroxymethyl groups to introduce a variety of functionalities. For instance, reaction with acyl chlorides or carboxylic acids can yield bis(acyloxymethyl)biphenyl derivatives with tailored properties. A recent study detailed a novel synthetic route for acyloxymethyl (ACOM) ethers of hydroxytryptamines, highlighting a potential pathway for creating prodrugs. chemrxiv.org While not directly involving this compound, this methodology could be adapted to create derivatives with potential applications in drug delivery or as functional additives.

Furthermore, the conversion of the hydroxymethyl groups to other reactive moieties, such as chloromethyl groups, opens up another avenue for derivatization. For example, 4,4'-bis(chloromethyl)-biphenyl is a key intermediate in the synthesis of fluorescent whitening agents and can also be used to produce 4,4'-bis(methoxymethyl)biphenyl, an intermediate for resins and flame retardants. google.com The development of more efficient and selective methods for these transformations will be a key research focus.

Exploration of Novel Material Systems and Hybrid Architectures